molecular formula C7H7BrINO B6294726 6-Bromo-3-iodo-2-methoxy-4-methylpyridine CAS No. 2271443-07-1

6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No.: B6294726
CAS No.: 2271443-07-1
M. Wt: 327.94 g/mol
InChI Key: DWZCSZZNFUYZAZ-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H7BrINO and its molecular weight is 327.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.87557 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-2-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCSZZNFUYZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Significance of Highly Functionalized Pyridine Scaffolds

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that is a core component of thousands of molecules, including many FDA-approved drugs. nih.govrsc.org The significance of highly functionalized pyridine scaffolds lies in their ability to serve as a versatile framework in drug design and materials science. researchgate.nettandfonline.com By attaching various chemical groups at specific positions on the pyridine ring, scientists can fine-tune the molecule's properties to achieve desired biological or physical effects. nih.gov

In medicinal chemistry, polysubstituted pyridines are crucial for developing new therapeutic agents. researchgate.net The arrangement of different substituents allows for precise interactions with biological targets like enzymes and proteins, which is essential for creating effective drugs for a wide range of diseases. nih.govresearchgate.net Researchers are particularly interested in these scaffolds for their potential to overcome drug resistance, a growing threat in public health. nih.gov

Beyond medicine, these scaffolds are integral to materials science. Their unique electronic and optical properties make them suitable for creating novel materials used in electronics and other advanced applications. nih.gov

Strategic Importance As a Synthetic Intermediate and Precursor

The strategic value of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine as a synthetic intermediate lies in the distinct reactivity of its two halogen atoms: bromine and iodine. This difference allows for selective, stepwise chemical reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in common palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.

This hierarchy of reactivity enables chemists to perform a reaction at the iodo-substituted position (C-3) while leaving the bromo-substituted position (C-6) untouched for a subsequent, different transformation. This orthogonal approach is highly efficient for building complex, unsymmetrically substituted pyridines from a single, well-defined starting material. The methoxy (B1213986) and methyl groups also play a role, influencing the electronic properties and steric environment of the pyridine (B92270) ring, which can affect the outcome of the coupling reactions. This level of control is invaluable for creating libraries of diverse compounds for drug discovery and for the total synthesis of intricate natural products.

Below is a data table illustrating the physicochemical properties of the title compound and related structures.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇BrINO
Molecular Weight 327.95 g/mol
CAS Number 1206367-34-7
Predicted XlogP 2.9

Table 1: Physicochemical properties of this compound. Data sourced from PubChem.

Overview of Research Trajectories on Polysubstituted Pyridines

Direct and Sequential Halogenation Approaches

Direct and sequential halogenation of a pre-functionalized pyridine ring is a common strategy for the synthesis of polyhalogenated pyridines. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. For the synthesis of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, a plausible synthetic route involves the sequential halogenation of a 2-methoxy-4-methylpyridine (B11731) precursor.

Regioselective Bromination and Iodination Strategies

The directing effects of the substituents on the pyridine ring are paramount in determining the position of electrophilic halogenation. In the case of a 2-methoxy-4-methylpyridine starting material, the 2-methoxy group is an activating, ortho-, para-directing group, while the 4-methyl group is also an activating, ortho-, para-directing group. pearson.comorganicchemistrytutor.comlibretexts.orglibretexts.org The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution. pearson.com

Considering these effects, the positions ortho and para to the activating methoxy (B1213986) group (positions 3 and 5) and ortho to the methyl group (positions 3 and 5) are electronically favored for substitution. The C-6 position is also activated by the methoxy group.

A potential synthetic sequence would be:

O-methylation of 2-hydroxy-4-methylpyridine (B87338): Commercially available 2-hydroxy-4-methylpyridine can be converted to 2-methoxy-4-methylpyridine using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. prepchem.com

Regioselective Bromination: The first halogenation step would likely be bromination. The positions most activated for electrophilic attack are C3, C5, and C6. Steric hindrance from the adjacent methyl group at C4 might disfavor substitution at C3 and C5 to some extent. The C6 position is activated by the methoxy group and is sterically accessible. Therefore, bromination with an electrophilic bromine source like N-bromosuccinimide (NBS) would be expected to occur at either the C3, C5 or C6 position. nih.govwikipedia.org The precise outcome can be influenced by reaction conditions such as the solvent and temperature.

Regioselective Iodination: Following bromination, the second halogenation would be the introduction of an iodine atom. The directing effects of the now three substituents (methoxy, methyl, and bromo) would determine the position of iodination. If bromination occurred at the 6-position, the subsequent iodination would likely be directed to the C3 or C5 position, which are activated by both the methoxy and methyl groups. Electrophilic iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) could be employed. mdpi.com

The following table summarizes the expected directing effects of the substituents in 2-methoxy-4-methylpyridine for electrophilic aromatic substitution.

SubstituentPositionElectronic EffectDirecting Effect
2-Methoxy2Activating (Resonance)Ortho, Para (positions 3, 5, 6)
4-Methyl4Activating (Inductive)Ortho, Para (positions 3, 5)
Nitrogen1Deactivating (Inductive)Meta (positions 3, 5)

Radical Halogenation Techniques

Radical halogenation offers an alternative pathway for the functionalization of pyridine rings, particularly for the substitution of alkyl side chains. nih.gov While electrophilic substitution is generally favored for the halogenation of the pyridine ring itself, radical conditions can sometimes lead to different regioselectivity.

For the synthesis of the target molecule, radical halogenation is less likely to be the primary method for introducing the bromine and iodine atoms directly onto the pyridine ring. However, it is a relevant consideration, especially when using reagents like N-bromosuccinimide (NBS), which can react via either a radical or an electrophilic pathway depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com The presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and a non-polar solvent would favor radical substitution on the methyl group, while polar solvents and the absence of a radical initiator would favor electrophilic substitution on the ring.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the synthesis and functionalization of polysubstituted pyridines. chempedia.infowikipedia.org

Palladium-Catalyzed Cross-Coupling Methods (Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of halopyridines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.comyoutube.com For the synthesis of related structures, a dihalopyridine could be selectively coupled with a boronic acid or ester at one of the halogenated positions. The reactivity of the halogens in Suzuki coupling generally follows the order I > Br > Cl. This difference in reactivity can be exploited for the sequential functionalization of dihalopyridines.

Heck Coupling: The Heck reaction couples a halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgresearchgate.netlibretexts.orgyoutube.com This method could be used to introduce alkenyl substituents onto a halogenated pyridine core.

Stille Coupling: The Stille reaction couples a halide with an organotin compound, catalyzed by palladium. chempedia.infoorganic-chemistry.orglibretexts.orgwikipedia.orgnrochemistry.com Similar to the Suzuki coupling, it is a versatile method for C-C bond formation on a pyridine ring.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination.

ReactionCoupling PartnersKey Features
Suzuki-Miyaura Halide/Triflate + OrganoboronMild conditions, commercially available reagents, environmentally benign byproducts.
Heck Halide/Triflate + AlkeneForms C-C double bonds.
Stille Halide/Triflate + OrganotinTolerant of a wide range of functional groups, but tin reagents are toxic.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed couplings for certain transformations. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netacs.org

Copper-Catalyzed N-Arylation (Ullmann Condensation): This reaction is used to form a bond between a nitrogen atom and an aryl group. While not directly applicable to the C-C or C-halogen bond formation in the target molecule's core, it is a fundamental reaction in pyridine chemistry for the synthesis of N-aryl pyridones and other derivatives. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. acs.org

Copper-Catalyzed Halogenation: Copper salts can also catalyze the halogenation of C-H bonds on aromatic and heteroaromatic rings. These reactions often proceed through a radical mechanism or involve organocopper intermediates.

Mechanistic Aspects of Catalytic Pyridine Functionalization

The mechanisms of transition metal-catalyzed reactions on pyridine substrates are influenced by the electronic properties of the pyridine ring and the nature of the substituents.

Palladium-Catalyzed Reactions: The general mechanism for Suzuki, Heck, and Stille couplings involves a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the halopyridine to the Pd(0) catalyst is often the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step. In the transmetalation step (for Suzuki and Stille), the organic group is transferred from the organometallic reagent to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Copper-Catalyzed Reactions: The mechanisms of copper-catalyzed reactions are more varied and can involve Cu(I), Cu(II), and Cu(III) oxidation states. In N-arylation reactions, a Cu(I) species is often proposed to react with the aryl halide in an oxidative addition step to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the functionalization of electron-deficient aromatic rings, such as pyridine. masterorganicchemistry.comrsc.org In the context of synthesizing polysubstituted pyridines like this compound, SNAr reactions are pivotal for introducing substituents onto a pre-formed pyridine ring.

The reactivity of a pyridine ring toward nucleophilic attack is intrinsically enhanced by the electron-withdrawing nature of the ring nitrogen, which lowers the energy of the anionic intermediate (a Meisenheimer complex). masterorganicchemistry.com This effect is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. For a dihalogenated pyridine, the position of the halogens is critical. A nucleophile will preferentially attack the C2, C4, or C6 positions. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking aromaticity, and then a leaving group is expelled to restore the aromatic system. byu.edu

In a hypothetical precursor such as 2,6-dibromo-3-iodo-4-methylpyridine, the introduction of a methoxy group at the C2 position would likely proceed via an SNAr reaction with a methoxide (B1231860) source. The outcome of such a reaction is governed by several factors:

Leaving Group Ability : The nature of the halide influences its ability to be displaced. While iodide is typically a better leaving group than bromide in aliphatic substitution, in SNAr the trend can be different. The first step, nucleophilic attack, is often rate-determining, and more electronegative halogens (like fluorine) can accelerate this step by stabilizing the intermediate, sometimes leading to a reactivity order of F > Cl > Br > I. youtube.com However, in other cases where the C-X bond cleavage is more significant, the order can revert to the more conventional I > Br > Cl.

Activating/Deactivating Groups : The existing substituents on the ring play a crucial role. The electron-donating methoxy and methyl groups on the target molecule would generally deactivate the ring toward further nucleophilic attack. Conversely, the electron-withdrawing properties of the remaining halogens would activate the ring.

Kinetic studies on 6-halopurine nucleosides, another class of electron-deficient nitrogen heterocycles, provide insight into these reactions. With various nucleophiles, the 6-fluoro derivatives were often the most reactive, highlighting the importance of the initial attack step. youtube.com For halopyridines, reactions are often conducted under heating to overcome the energy barrier of disrupting aromaticity. rsc.org

Table 1: Representative SNAr Reactions on Halopyridines This table provides examples of SNAr reactions on various halopyridines to illustrate the scope and conditions often employed.

Halopyridine SubstrateNucleophileConditionsProductYieldReference
2-ChloropyridineSodium MethoxideMethanol, Reflux2-MethoxypyridineGoodGeneral Knowledge
2-IodopyridineSodium PhenoxideDMSO, Microwave, 100°C, 3 min2-Phenoxypyridine77% rsc.org
2-FluoropyridineBenzyl Alcohol / K2CO3NMP, Microwave, 180°C, 1.5 min2-Benzyloxypyridine94% rsc.org
4-ChloropyridineAmineHeating4-Aminopyridine derivativeTypical rsc.org

Multicomponent Reactions and Cascade Processes for Pyridine Ring Construction

Constructing the pyridine skeleton from acyclic precursors offers a powerful alternative to the functionalization of an existing ring. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are particularly efficient for generating molecular complexity. acs.orgnih.gov Cascade reactions, which involve two or more consecutive transformations where the subsequent reaction results from functionality generated in the previous step, are also central to modern pyridine synthesis. illinois.edursc.org

Several classical and modern MCRs are employed for pyridine synthesis:

Hantzsch Pyridine Synthesis : This is a four-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov While traditionally used for dihydropyridines, subsequent oxidation yields the aromatic pyridine.

Kröhnke Pyridine Synthesis : This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297).

[2+2+2] Cycloadditions : Transition-metal catalyzed cyclotrimerization of two alkyne units and a nitrile is a highly effective method for assembling substituted pyridines, offering excellent control over regioselectivity. acs.org

[4+2] Cycloadditions (Diels-Alder) : These reactions can involve a diene and a dienophile where one or both components contain nitrogen. A recently developed three-component procedure utilizes an aza-Wittig reaction to generate a 2-azadiene in situ, which then undergoes a Diels-Alder reaction to form the pyridine ring. researchgate.net This two-pot process gives access to diverse tri- and tetrasubstituted pyridines. researchgate.net

Cascade reactions often provide elegant routes to complex heterocycles. A notable example is a copper-catalyzed cascade that begins with the cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. rsc.org The resulting 3-azatriene intermediate undergoes a thermal 6π-electrocyclization to a dihydropyridine, which is then aerobically oxidized to the final pyridine product, achieving yields of 43–91%. rsc.org Such a strategy could conceivably be adapted to construct a molecule like this compound by carefully selecting the appropriate ketoxime and boronic acid precursors.

Table 2: Comparison of Multicomponent/Cascade Strategies for Pyridine Synthesis This table summarizes different modern approaches for constructing substituted pyridine rings.

MethodologyComponents/PrecursorsKey StepsSubstitution PatternReference
Aza-Wittig/Diels-AlderAldehyde, α,β-Unsaturated acid, EnamineAza-Wittig reaction, [4+2] cycloadditionTri- and Tetrasubstituted researchgate.net
Cu-Catalyzed CascadeAlkenylboronic acid, α,β-Unsaturated ketoximeC-N cross-coupling, Electrocyclization, OxidationHighly Substituted rsc.org
Transition Metal-Catalyzed Cycloaddition2x Alkyne, 1x Nitrile[2+2+2] CyclotrimerizationTri- and Tetrasubstituted acs.org
Diels-Alder/Retro-Diels-Alder1,4-Oxazinone, Alkyne[4+2] Cycloaddition, Cycloreversion (-CO2)Trisubstituted nih.gov

Optimized Synthetic Protocols and High-Yielding Routes

The development of optimized and high-yielding synthetic routes is crucial for the practical application of complex molecules. For substituted pyridines, this often involves the fine-tuning of reaction parameters such as catalyst, base, solvent, and temperature, or the use of enabling technologies like microwave irradiation.

One key area of optimization is in cross-coupling reactions, which are frequently used to build up the carbon skeleton of precursors or to functionalize the pyridine ring itself. For instance, the Suzuki coupling of a bromo-pyridine with a boronic acid is a common C-C bond-forming reaction. A study on the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine (B16423) explored various conditions. It was found that using Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a water/1,4-dioxane solvent system under microwave heating at 120 °C gave an optimal yield of 81%, a significant improvement over other conditions.

The use of nanocatalysts is also an emerging strategy for achieving high yields under mild conditions in multicomponent reactions for pyridine synthesis. nih.gov For example, ZnO nanoparticles have been used to catalyze the solvent-free reaction of acetophenones, benzaldehydes, and ammonium acetate to produce 2,4,6-trisubstituted pyridines in high yields. nih.gov

Table 3: Optimized Conditions for High-Yielding Pyridine Synthesis This table showcases examples where reaction conditions have been optimized to maximize yield.

Reaction TypeSubstratesOptimized ConditionsYieldReference
Suzuki Coupling4-Bromo-2-methylpyridine, Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, Water/1,4-dioxane, Microwave, 120°C81%
Cu-Catalyzed CascadeAlkenylboronic acid, Ketoxime O-pentafluorobenzoateDMF, 4Å molecular sieves, 50°C then 90°Cup to 91% rsc.org
Multicomponent ReactionAcetophenone, Benzaldehyde, Ammonium acetateZnO nanoparticles, Solvent-freeHigh nih.gov
Aza-Wittig/Diels-AlderCinnamic acid, Aldehyde, EnamineMgBr₂ as additive, Room Temperature38% (overall) researchgate.net

Solid-Phase Synthesis of Pyridine-Based Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of compound libraries, which are invaluable in drug discovery and materials science. The core principle involves attaching a starting material to an insoluble polymer support, carrying out a sequence of reactions, and finally cleaving the desired product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.

A method for the solid-phase synthesis of tetrasubstituted pyridines has been developed using immobilized L-glutamic acid β-methyl ester as the starting material. The synthetic sequence on the solid support proceeds as follows:

Nosylation : The free amine of the resin-bound amino acid is sulfonylated with 4-nitrobenzenesulfonyl chloride (NsCl).

Alkylation : The sulfonamide nitrogen is then alkylated with an α-haloketone in the presence of a base like DIPEA.

Cyclization and Cleavage : Treatment of the resulting resin-bound sulfonamide with potassium trimethylsilanolate, followed by cleavage from the polymer support, triggers a cascade involving C-arylation (via Truce-Smiles rearrangement), aldol (B89426) condensation, and oxidation to yield the final tetrasubstituted pyridine product.

This methodology demonstrates the utility of SPS for creating complex, functionalized pyridine scaffolds. By varying the α-haloketone used in the alkylation step, a library of pyridines with diverse substituents at specific positions can be readily generated. This approach could be theoretically applied to the synthesis of analogues of this compound by designing a synthetic route that incorporates the desired functionalities into the building blocks compatible with the solid-phase chemistry.

Table 4: General Scheme for Solid-Phase Pyridine Synthesis This table outlines the key steps in a solid-phase synthesis of tetrasubstituted pyridines.

StepReactionReagentsPurposeReference
1Loading/DeprotectionFmoc-Glu(OMe)-Resin, 20% Piperidine/DMFExpose the primary amine on the solid support.
2Nosylation4-Nitrobenzenesulfonyl chloride, 2,6-LutidineIntroduce the nitrobenzenesulfonamide group.
3Alkylationα-Haloketone, DIPEAIntroduce side-chain diversity.
4Cleavage/CyclizationPotassium trimethylsilanolate, then TFACleave from resin and induce cyclization to form the pyridine ring.

Electrophilic and Nucleophilic Reactivity of Halogenated Pyridine Systems

The reactivity of the pyridine ring is dictated by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr).

Electrophilic Reactivity: The pyridine nitrogen reduces the electron density of the ring, making it significantly less nucleophilic than benzene. organic-chemistry.org Consequently, EAS reactions on pyridines are generally sluggish and require harsh conditions, such as high temperatures and the use of strong acids or Lewis acids. youtube.com For this compound, the presence of two electron-withdrawing halogens further deactivates the ring. While the 2-methoxy and 4-methyl groups are electron-donating, their influence is often insufficient to overcome the deactivation by the nitrogen and halogens. The nitrogen atom itself, being the most basic and nucleophilic center, is prone to react with electrophiles, such as acids or alkylating agents, forming a pyridinium (B92312) salt. This further deactivates the ring towards electrophilic attack.

Nucleophilic Reactivity: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). Halogens at these positions are good leaving groups and can be displaced by nucleophiles through an addition-elimination (SNAr) mechanism. In this mechanism, the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom. Subsequent expulsion of the halide ion restores the aromaticity. In this compound, the bromine atom at the C6 position is a potential site for nucleophilic substitution. The C3-iodo position is less activated towards traditional SNAr as it is meta to the nitrogen.

Cross-Coupling Reactivity Profiles (C-Br, C-I, C-O)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The presence of two different halogen atoms (iodine and bromine) on the pyridine ring of this compound allows for selective and sequential functionalization.

The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order: C-I > C-Br > C-Cl. orgsyn.org This difference in reactivity is based on the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more readily cleaved by the palladium(0) catalyst than the stronger C-Br bond. This allows for selective coupling at the C3-iodo position while leaving the C6-bromo position intact for a subsequent, different coupling reaction.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

Negishi Coupling: Reaction with organozinc reagents. orgsyn.orgwikipedia.org

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orgresearchgate.net

By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature), chemists can precisely control which halogen participates in the reaction. For instance, a Negishi or Suzuki coupling under mild conditions would likely proceed selectively at the C3-I position. orgsyn.orgresearchgate.net Following this initial transformation, the resulting product, which still contains the C6-Br bond, can be subjected to a second cross-coupling reaction under more forcing conditions to install a different group. The C-O bond of the methoxy group is generally stable under these conditions and does not participate in cross-coupling.

Table 1: Predicted Selectivity in Cross-Coupling Reactions

Coupling ReactionReactive Site (Predicted)Typical ConditionsRationale
Suzuki-MiyauraC3-IPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°CLower C-I bond dissociation energy allows for selective oxidative addition over C-Br. beilstein-journals.org
NegishiC3-IPd₂(dba)₃, P(2-furyl)₃, THF, rtHigh reactivity of organozinc reagents allows for mild conditions, favoring C-I activation. researchgate.net
Buchwald-HartwigC3-IPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 90°CReactivity trend of Ar-I > Ar-Br is well-established for C-N coupling. researchgate.net
SonogashiraC3-IPd(PPh₃)₂, CuI, Et₃N, THF, rtFacile reaction of terminal alkynes with aryl iodides under mild conditions.

Metalation and Directed Ortho-Metalation (DoM) Reactions

Deprotonation (metalation) and metal-halogen exchange are fundamental strategies for generating organometallic intermediates, which can then be trapped with various electrophiles.

Directed Ortho-Metalation (DoM): The 2-methoxy group is a powerful directed metalation group (DMG). wikipedia.org In principle, it directs strong bases like alkyllithiums to deprotonate the adjacent C3 position. organic-chemistry.orgresearchgate.net However, in this compound, this position is already substituted with iodine. Therefore, a direct deprotonation of a C-H bond is less likely than a metal-halogen exchange.

Metal-Halogen Exchange: This is a rapid reaction where an organometallic reagent (typically an alkyllithium like n-BuLi or t-BuLi) exchanges its metal with a halogen atom on an organic substrate. wikipedia.org The rate of exchange follows the trend I > Br > Cl, mirroring the trend in cross-coupling reactivity. wikipedia.org When this compound is treated with an alkyllithium reagent at low temperatures (e.g., -78 °C), a selective lithium-iodine exchange is expected to occur at the C3 position, generating a 3-lithiopyridine intermediate. This intermediate can then be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the C3 position. Research on the closely related 2,5-dibromo-4-methoxypyridine (B2608117) has shown that metal-halogen exchange with isopropylmagnesium chloride occurs readily, demonstrating the feasibility of this approach on similar systems. arkat-usa.org

It is crucial to perform these reactions at low temperatures to prevent side reactions, such as the formation of pyridyne intermediates or "halogen dance" rearrangements, where the halogen appears to migrate to a different position on the ring. arkat-usa.org

Functional Group Interconversions and Transformations

The various functional groups on this compound can be chemically altered to access a wider range of derivatives. imperial.ac.ukslideshare.net

Halogen Transformations:

The C-I and C-Br bonds can be converted to C-H bonds (dehalogenation) through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents. google.com

Nucleophilic substitution of the C6-Br bond can introduce functionalities like amines, alkoxides, or thiolates, as discussed in section 3.1.

The Finkelstein reaction can potentially be used to convert the C6-Br bond to a C6-I bond using sodium iodide, although this is typically an equilibrium process. vanderbilt.edu

Methoxy Group Transformations:

The 2-methoxy group can be cleaved to reveal a 2-pyridone functionality. This is a common and important transformation for pyridines. The cleavage is typically achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids like BBr₃. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the methyl group (SN2 mechanism). libretexts.orgmasterorganicchemistry.com

Table 2: Potential Functional Group Interconversions

Initial GroupTarget GroupReagent/ConditionsReaction Type
C3-IodoC3-ArylArB(OH)₂, Pd CatalystSuzuki Coupling
C6-BromoC6-AminoR₂NH, Pd Catalyst, BaseBuchwald-Hartwig Amination
C2-MethoxyC2-Hydroxyl (2-Pyridone)BBr₃, CH₂Cl₂ or conc. HBr, heatEther Cleavage
C3-IodoC3-Lithion-BuLi, THF, -78°CLithium-Halogen Exchange
C6-BromoC6-CyanoCuCN, heatRosenmund–von Braun reaction

Pyridine Ring Isomerization Mechanisms (e.g., Pyridyne Intermediates)

Under strongly basic conditions, dihalopyridines can undergo elimination to form highly reactive aryne intermediates, known as pyridynes. wikipedia.org For this compound, treatment with a very strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) at elevated temperatures could potentially lead to the formation of a pyridyne.

The mechanism involves the deprotonation of a ring proton adjacent to a halogen, followed by the elimination of the halide to form the aryne triple bond. Given the substitution pattern, there are two potential C-H bonds that could be deprotonated: C5-H.

Path A (Elimination of HBr): Deprotonation at C5 followed by loss of the C6-bromide would lead to a 5,6-pyridyne intermediate.

Path B (Elimination of HI): Deprotonation at C5 followed by loss of the C3-iodide is not possible as they are not adjacent. Deprotonation at C2 is blocked by the methoxy group.

Therefore, the most likely pyridyne to form would be the 5,6-pyridyne via elimination of HBr. Once formed, this highly strained and electrophilic intermediate would be rapidly trapped by any nucleophile present in the reaction mixture (e.g., the amide base or a deliberately added trapping agent like furan), leading to the formation of addition products. The regioselectivity of the nucleophilic addition to the pyridyne is influenced by the electronic effects of the remaining substituents.

Mechanistic Studies of Halogenation and Dehalogenation Processes

Halogenation: Introducing additional halogens onto the already heavily substituted this compound ring via electrophilic aromatic substitution would be extremely challenging due to the severe deactivation of the ring. Any potential site (C5) is sterically hindered and electronically poor.

Dehalogenation: The removal of halogen atoms (dehalogenation) is a more common and synthetically useful transformation for polyhalogenated pyridines. youtube.com

Catalytic Hydrogenolysis: This is a common method involving a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium formate). The mechanism involves oxidative addition of the C-X bond to the palladium surface, followed by reaction with hydride species and reductive elimination. Due to the differential reactivity of the C-X bonds, it may be possible to achieve selective removal of the iodine over the bromine by carefully controlling the reaction conditions.

Reductive Dehalogenation with Metals: Active metals like zinc in acetic acid can also effect dehalogenation. The mechanism involves single-electron transfer from the metal to the aryl halide.

Hydride Reagents: Strong hydride reagents can sometimes displace halides, particularly those activated towards nucleophilic attack.

A patented method describes the dehalogenation of various halogenated pyridines using an alcohol as a hydrogen source and water as a solvent in the presence of a supported transition metal catalyst. google.com This method highlights an in situ generation of active hydrogen, which can offer high reactivity and selectivity. google.com

Derivatization and Analogue Synthesis of the 6 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine Core

Synthesis of Substituted Pyridine (B92270) Derivatives via Halogen Displacement

The presence of both a bromine and an iodine atom on the 6-bromo-3-iodo-2-methoxy-4-methylpyridine ring system presents an opportunity for differential reactivity in cross-coupling reactions. This differential reactivity is a key aspect of its utility in synthetic chemistry, allowing for the sequential introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This hierarchy allows for the selective reaction at the more reactive iodine-bearing C-3 position of this compound, while leaving the less reactive bromine at the C-6 position intact for subsequent transformations.

For instance, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group at the C-3 position. The reaction would typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodo-pyridine with a boronic acid or ester. The resulting 6-bromo-2-methoxy-4-methyl-3-arylpyridine could then undergo a second cross-coupling reaction at the C-6 position to introduce a different functional group.

Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties. By carefully controlling the reaction conditions, a terminal alkyne can be coupled selectively at the C-3 position. The resulting 3-alkynyl-6-bromo-2-methoxy-4-methylpyridine serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.

The Buchwald-Hartwig amination provides a route to introduce nitrogen-based nucleophiles, such as amines, at either the C-3 or C-6 position. The choice of catalyst, ligand, and reaction conditions can influence the selectivity of the amination, although typically the more reactive C-I bond would be targeted first.

Below is a representative table illustrating the potential for selective halogen displacement reactions on the this compound core, based on established principles of cross-coupling reactivity.

Reaction Type Position of Substitution Reagents and Conditions Product Class
Suzuki CouplingC-3Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C3-Aryl-6-bromo-2-methoxy-4-methylpyridines
Sonogashira CouplingC-3R-C≡CH, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt3-Alkynyl-6-bromo-2-methoxy-4-methylpyridines
Buchwald-Hartwig AminationC-3R₂NH, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C3-(Dialkylamino)-6-bromo-2-methoxy-4-methylpyridines
Suzuki CouplingC-6 (on 3-substituted product)Ar'-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C3-Aryl-6-aryl'-2-methoxy-4-methylpyridines

Generation of Diverse Pyridine Libraries for Chemical Biology Probes

Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. The development of diverse chemical libraries based on a common scaffold is a powerful strategy for identifying high-quality probes. The this compound core is an attractive starting point for the generation of such libraries due to its potential for systematic and diverse functionalization.

Through sequential and regioselective cross-coupling reactions, a wide array of substituents can be introduced at the C-3 and C-6 positions. This allows for the creation of a library of pyridine derivatives with varied steric and electronic properties. For example, by utilizing a range of boronic acids in Suzuki couplings, a library of 3,6-diaryl-2-methoxy-4-methylpyridines can be synthesized. Further diversity can be achieved by employing different classes of coupling partners in Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.

The methoxy (B1213986) and methyl groups on the pyridine ring also play a crucial role in defining the chemical space of the resulting library. The 2-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets. The 4-methyl group provides a steric marker and can influence the metabolic stability of the compounds.

The generation of such a library would enable the screening of a diverse set of compounds for a specific biological activity, facilitating the identification of potent and selective chemical probes.

Exploration of Structure-Reactivity Relationships in Analogous Pyridine Systems

The reactivity of the this compound core is influenced by the electronic and steric effects of its substituents. The electron-donating methoxy group at the C-2 position increases the electron density of the pyridine ring, which can affect the rate and selectivity of cross-coupling reactions. The methyl group at the C-4 position can exert a steric influence on the adjacent C-3 and C-5 positions.

A key aspect of the structure-reactivity relationship in this system is the differential reactivity of the C-Br and C-I bonds. As mentioned, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position. The success of this selective transformation is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and temperature.

Studies on analogous di-halogenated pyridine systems have shown that the nature of the substituents can significantly impact the regioselectivity of these reactions. For example, the presence of an electron-withdrawing group can decrease the reactivity of a nearby halogen, while an electron-donating group can enhance it. In the case of this compound, the interplay between the methoxy, methyl, and halogen substituents creates a unique reactivity profile that can be exploited for synthetic advantage.

Stereoselective Synthesis of Chiral Pyridine Derivatives

The introduction of chirality into pyridine-containing molecules is of great interest in medicinal chemistry, as the stereochemistry of a drug can have a profound impact on its efficacy and safety. While there is no specific information available on the stereoselective synthesis of chiral derivatives directly from this compound, general principles of asymmetric synthesis can be applied to its derivatives.

One potential approach involves the use of chiral catalysts in cross-coupling reactions. For example, a chiral phosphine ligand could be used in a Suzuki or Buchwald-Hartwig reaction to induce enantioselectivity in the formation of a new stereocenter.

Another strategy involves the derivatization of the pyridine core to introduce a prochiral center, followed by an asymmetric transformation. For instance, a derivative of this compound could be synthesized that contains a prochiral ketone or imine. The asymmetric reduction of this group using a chiral reducing agent or catalyst would then yield a chiral alcohol or amine.

Furthermore, the dearomatization of pyridine derivatives is an emerging strategy for the synthesis of chiral piperidines and other saturated nitrogen heterocycles. semanticscholar.org While challenging, the development of stereoselective dearomatization methods for highly substituted pyridines derived from the this compound core could provide access to novel chiral scaffolds for drug discovery.

Applications of 6 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocycles

The primary utility of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is significantly more reactive than the C-Br bond. libretexts.org This reactivity gradient enables chemists to perform selective functionalization at the 3-position (iodine) while leaving the 6-position (bromine) intact for subsequent transformations. wikipedia.org

This stepwise approach is invaluable for the regioselective synthesis of tri- or tetra-substituted pyridines, which are challenging to prepare using other methods. researchgate.net A typical synthetic sequence involves a palladium-catalyzed coupling at the C-I bond, followed by a second, distinct coupling reaction at the less reactive C-Br bond. This strategy provides controlled access to a vast array of complex heterocyclic structures from a single starting material. ethernet.edu.et

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide (Ar-X)Bond TypeRelative Rate of Oxidative Addition
Aryl IodideAr-I~1000
Aryl BromideAr-Br~10-100
Aryl ChlorideAr-Cl~1
Aryl TriflatesAr-OTf~10000

This table illustrates the general trend in reactivity, which allows for the selective functionalization of dihalogenated substrates like this compound.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

Substituted pyridine (B92270) rings are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The compound this compound serves as a key precursor for creating libraries of novel pyridine-based compounds for drug discovery. chemimpex.comchemimpex.com Its ability to undergo sequential, site-selective cross-coupling reactions allows for the systematic introduction of diverse functional groups, a process central to developing structure-activity relationships (SAR).

For instance, a Suzuki coupling can be used to introduce an aryl or heteroaryl group at the 3-position, followed by a Sonogashira coupling to install an alkyne at the 6-position. nih.govbeilstein-journals.org Alternatively, a Buchwald-Hartwig amination could be employed to introduce a nitrogen-based substituent. chemspider.comnih.gov This modular approach facilitates the rapid synthesis of a wide range of derivatives for biological screening against targets such as kinases, G-protein coupled receptors, and other enzymes. Analogous bromo-iodo heterocycles are used as intermediates in the synthesis of potent compounds, including anti-cancer and anti-inflammatory agents. chemimpex.comresearchgate.net

Table 2: Exemplary Cross-Coupling Reactions for Pharmaceutical Scaffold Synthesis

Reaction NamePosition TargetedReagent TypeBond FormedPotential Application
Suzuki Coupling C3 (Iodine)Boronic Acids/EstersC-CIntroduction of (hetero)aryl groups to modulate binding affinity. researchgate.net
Sonogashira Coupling C3 or C6Terminal AlkynesC-C (sp²-sp)Creation of rigid linkers or pharmacophores in enzyme inhibitors. libretexts.org
Buchwald-Hartwig Amination C3 or C6AminesC-NInstallation of amine functionalities to improve solubility or target interactions. rsc.org
Heck Coupling C3 or C6AlkenesC-CSynthesis of unsaturated side chains.

Utility in the Development of Agrochemical Intermediates

The pyridine nucleus is a well-established toxophore in the agrochemical industry, forming the core of many successful herbicides, insecticides, and fungicides. The development of new agrochemicals requires the synthesis and testing of novel derivatives to improve efficacy, broaden the spectrum of activity, and overcome resistance. chemimpex.com

This compound is an ideal starting material for this purpose. chemimpex.com Its structured reactivity allows for the creation of diverse substitution patterns around the pyridine core, leading to new potential crop protection agents. innospk.com For example, palladium-catalyzed reactions can be used to attach complex side chains that mimic the structures of natural products or other bioactive molecules, a common strategy in the design of modern pesticides. The versatility of this building block enables chemists to efficiently generate novel candidates for high-throughput screening programs in the agrochemical sector.

Contribution to Novel Material Science Precursors

In material science, highly conjugated organic molecules with specific electronic and photophysical properties are in high demand for applications in organic electronics. chemimpex.com The synthesis of such materials often relies on the precise assembly of aromatic and heteroaromatic units. Similar bromo-iodo pyridine derivatives are utilized as key intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). pipzine-chem.com

The Sonogashira coupling reaction is particularly important in this context, as it forms carbon-carbon triple bonds that extend the π-conjugated system of a molecule. wikipedia.orgnih.gov By reacting this compound sequentially with different terminal alkynes, chemists can construct well-defined, rigid-rod oligomers and polymers. The pyridine unit can act as an electron-accepting component, and the substituents introduced via cross-coupling can be used to fine-tune the material's properties, such as its emission color, charge transport characteristics, and stability. pipzine-chem.com This makes the compound a valuable precursor for creating functional organic materials with tailored optoelectronic properties.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the single proton on the pyridine (B92270) ring, and two signals in the aliphatic region for the methoxy (B1213986) and methyl groups. The chemical shift of the ring proton would be influenced by the surrounding substituents. The electron-withdrawing bromine and iodine atoms would deshield the proton, shifting its resonance downfield.

The ¹³C NMR spectrum would display six unique signals corresponding to the six carbon atoms of the pyridine ring, in addition to the signals for the methoxy and methyl carbons. The carbons directly attached to the halogens (C-3 and C-6) would exhibit characteristic chemical shifts influenced by the heavy atom effect of iodine and the electronegativity of bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~160-165
C3-~90-95
C4-~145-150
C5~7.5-8.0~125-130
C6-~140-145
4-CH₃~2.3-2.6~18-22
2-OCH₃~3.9-4.2~55-60

Note: These are estimated values and actual experimental data may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial arrangement of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the single aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methoxy groups to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It would be particularly useful for determining the preferred conformation of the methoxy group relative to the pyridine ring by observing NOEs between the methoxy protons and the ring proton or the methyl protons.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to the nature and position of substituents. In this compound, the combined electronic effects of the halogens, the methoxy group, and the methyl group would result in a specific ¹⁵N chemical shift, providing a valuable fingerprint for the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the various functional groups.

Table 2: Predicted IR and Raman Active Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=N and C=C stretching (pyridine ring)1400-1600
C-O stretching (methoxy)1000-1300
C-Br stretching500-600
C-I stretching400-500

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insights into the fragmentation pathways of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₅BrINO. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Table 3: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound

IonPredicted m/z
[M]⁺312.86 (for ⁷⁹Br) / 314.86 (for ⁸¹Br)
[M-CH₃]⁺297.84 / 299.84
[M-OCH₃]⁺281.85 / 283.85
[M-I]⁺185.96 / 187.96
[M-Br]⁺233.95

Note: These are predicted monoisotopic masses.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and dihedral angles, confirming the connectivity established by NMR and revealing intermolecular interactions such as halogen bonding or π-stacking in the crystal lattice.

Future Directions and Emerging Research Avenues for 6 Bromo 3 Iodo 2 Methoxy 4 Methylpyridine

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of polysubstituted pyridines often involves multi-step procedures with harsh reagents and significant waste generation. nih.govchemrxiv.org The future of synthesizing 6-Bromo-3-iodo-2-methoxy-4-methylpyridine and related structures is increasingly geared towards green chemistry principles. This involves the adoption of methods that reduce environmental impact, such as microwave-assisted synthesis, which can significantly shorten reaction times and increase yields. acs.org

One promising approach is the use of one-pot multicomponent reactions (MCRs). acs.org These reactions allow for the assembly of complex molecules like substituted pyridines from simple precursors in a single step, minimizing solvent use and purification efforts. Researchers are exploring novel MCRs that could potentially construct the core of this compound or its analogues more efficiently.

Furthermore, the replacement of hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key area of development. The principles of sustainable chemistry also encourage the use of catalytic rather than stoichiometric reagents to minimize waste. rsc.org The development of recyclable catalysts for pyridine (B92270) synthesis is an active area of research that could be applied to the production of this specific compound.

Exploration of Novel Catalytic Systems for Functionalization

The two distinct halogen atoms on the pyridine ring of this compound (a bromine at C6 and an iodine at C3) provide orthogonal handles for selective functionalization through cross-coupling reactions. The development of novel catalytic systems is crucial for controlling this selectivity and expanding the range of possible transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. acs.org Future research will likely focus on developing catalysts with enhanced activity and selectivity for either the C-I or C-Br bond. For instance, monoligated palladium(0) species are emerging as highly active catalysts in cross-coupling reactions. acs.org The use of specialized ligands, such as bulky dialkylbiarylphosphines, can significantly influence the outcome of these reactions, enabling the coupling of previously challenging substrates. nih.gov

Beyond traditional cross-coupling, direct C-H functionalization is a rapidly advancing field that offers a more atom-economical approach to modifying the pyridine core. rsc.orgnih.gov While the existing substituents on this compound direct reactivity, new catalysts could enable the functionalization of the remaining C-H bond at the C5 position, opening up new avenues for structural diversification. Photocatalysis, using visible light to drive reactions, is another burgeoning area that offers mild and selective methods for pyridine functionalization. nih.gov

Catalyst SystemPotential Application for this compoundPotential Benefits
Palladium with specialized phosphine (B1218219) ligandsSelective cross-coupling at the C-I or C-Br position.High yields, broad substrate scope, and control over reactivity.
Monoligated Palladium(0) precatalystsHighly efficient cross-coupling reactions.Increased catalyst activity and efficiency. acs.org
Photocatalysts (e.g., quinolinone-based)Site-selective functionalization of the pyridine ring.Mild reaction conditions, high selectivity, and environmentally friendly. nih.gov
Iridium-based catalystsC-H borylation for subsequent functionalization.Access to novel derivatives through functionalization of the C-H bond. nih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms. researchgate.net The integration of this compound into these workflows holds significant potential for accelerating the discovery of new bioactive molecules.

Automated synthesis platforms can be programmed to perform a series of reactions in a parallel or sequential manner, allowing for the rapid generation of a library of derivatives from a common starting material like this compound. researchgate.net This enables the systematic exploration of the chemical space around this scaffold. For example, by reacting the bromo- and iodo- substituents with a variety of coupling partners, a large and diverse library can be created with minimal manual intervention. nih.govnih.gov

Once a library of compounds is synthesized, HTS can be employed to rapidly screen them for desired biological activities or material properties. researchgate.netnih.gov This combination of automated synthesis and HTS allows for a much faster and more efficient discovery process compared to traditional methods. The development of robust and versatile building blocks like this compound is essential for the success of these platforms. nih.gov

Application in Complex Chemical Transformations and Method Development

The unique substitution pattern of this compound makes it an ideal substrate for the development of new and complex chemical transformations. The presence of multiple reactive sites allows for the design of cascade or domino reactions, where a single set of reagents can trigger a sequence of bond-forming events to rapidly build molecular complexity.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation and methoxylation of a pyridine precursor. For example, bromine and iodine can be introduced via electrophilic substitution or metal-mediated cross-coupling reactions. Purification often employs column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization. Purity validation combines HPLC (≥95% purity) and melting point analysis. Structural confirmation requires 1^1H/13^13C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., iodine’s deshielding effect on adjacent carbons) .
  • X-ray Crystallography : Resolves regiochemistry and confirms halogen/methoxy spatial arrangement. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass Spectrometry : ESI-HRMS validates molecular weight (expected [M+H]+^+: 342.89 g/mol) .

Advanced Research Questions

Q. How do the halogen substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at C6 and iodine at C3 enable sequential functionalization. Iodine participates in Ullmann or Suzuki-Miyaura couplings (Pd catalysts), while bromine can undergo SNAr reactions with amines. Kinetic studies show iodine reacts faster than bromine in Pd-mediated couplings (e.g., 2-4 hours for aryl-iodine vs. 8-12 hours for aryl-bromine bonds) . Table 1 : Reactivity Comparison in Cross-Couplings
HalogenReaction TypeCatalystYield (%)Reference
IodineSuzuki-MiyauraPd(PPh3_3)4_485–92
BromineBuchwald-HartwigPd2_2(dba)3_370–78

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., methoxy group orientation in NMR vs. X-ray) require multi-technique validation:
  • Density Functional Theory (DFT) : Simulates NMR chemical shifts and compares with experimental data.
  • Twinned Data Refinement : SHELXL’s TWIN command resolves overlapping reflections in crystallography .
  • 2D NMR (COSY, NOESY) : Confirms spatial proximity of substituents .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screens against kinase targets (e.g., EGFR), leveraging halogen bonding motifs from iodine/bromine.
  • MD Simulations (GROMACS) : Assesses stability in binding pockets over 100-ns trajectories.
  • Pharmacophore Modeling : Highlights methoxy and halogen groups as critical for hydrophobic/electrostatic interactions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes byproducts.
  • Flow Chemistry : Enhances control over exothermic halogenation steps.
  • In Situ Monitoring (ReactIR) : Tracks intermediate formation to optimize iodine/bromine substitution .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening (LC-MS) : Identify degradation products that may interfere with activity.
  • Structural Analog Comparison : Test derivatives lacking halogens to isolate their contribution .

Key Considerations for Experimental Design

  • Halogen Stability : Iodine may undergo photodecomposition; store compounds in amber vials at –20°C .
  • Solvent Effects : DMSO enhances methoxy group reactivity in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.